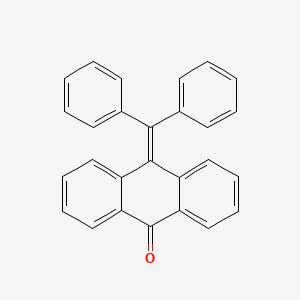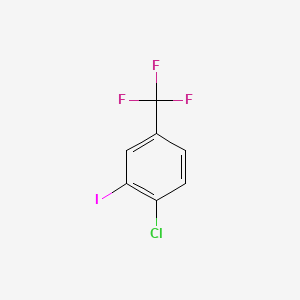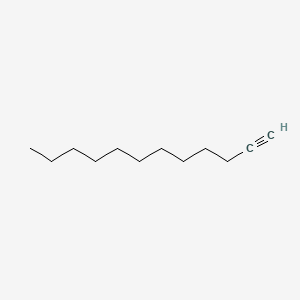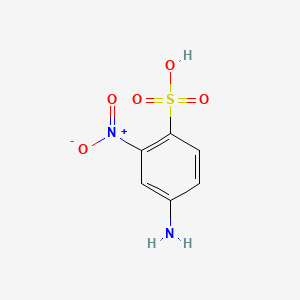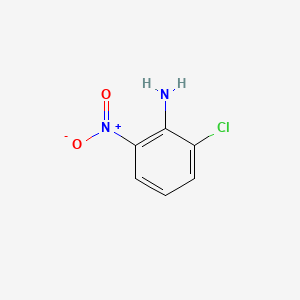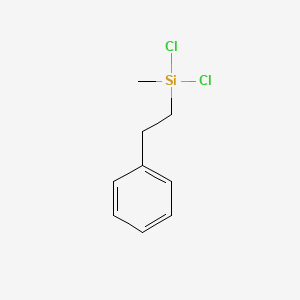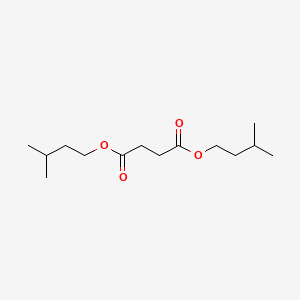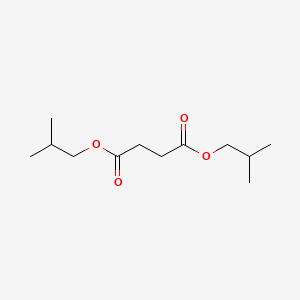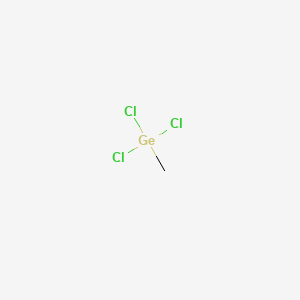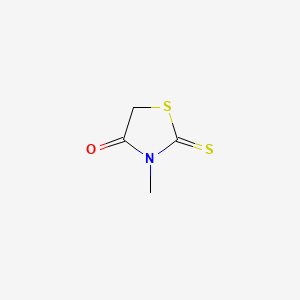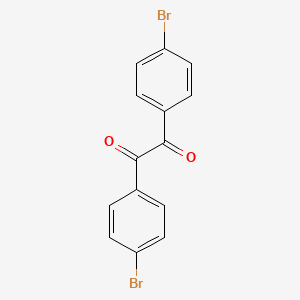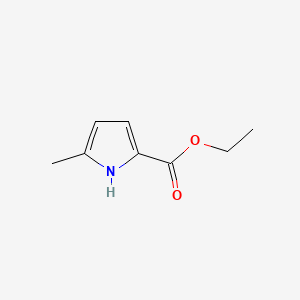
2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) typically involves the reaction of 2-Propenoic acid with phosphoric acid to form the phosphonooxy derivative. This intermediate is then reacted with cyclohexanamine in a 1:3 molar ratio under controlled conditions to yield the final compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The use of automated reactors and purification systems ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonooxy group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted propenoic acid derivatives.
Scientific Research Applications
2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can affect various signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:1)
- 2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (2:1)
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(phosphonooxy)-, compound with cyclohexanamine (1:3) lies in its specific molar ratio, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain applications where precise control over chemical properties is required.
Properties
CAS No. |
35556-70-8 |
|---|---|
Molecular Formula |
C21H44N3O6P |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/3C6H13N.C3H5O6P/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h3*6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) |
InChI Key |
MJKYGUXBFYGLLM-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N |
Key on ui other cas no. |
35556-70-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


